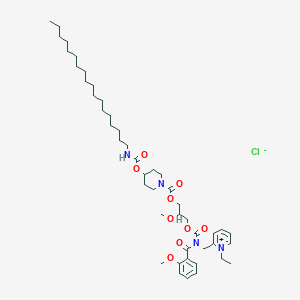

Glycerol derivative 1

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C46H73ClN4O9 |

|---|---|

Molekulargewicht |

861.5 g/mol |

IUPAC-Name |

[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate chloride |

InChI |

InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H |

InChI-Schlüssel |

IXRMFSBOHHRXSS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Glycerol Derivative 1 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the novel anti-inflammatory compound, 1-O-(3-O-linolenoyl-6-deoxy-6-sulfo-α-D-glucopyranosyl)glycerol , referred to herein as Glycerol Derivative 1 . This sulfoquinovosyl diacylglycerol (SQDG), isolated from the plant Sclerochloa dura, has demonstrated significant potential in modulating key inflammatory pathways in cellular models. This document details the experimental data, protocols, and putative signaling pathways associated with its anti-inflammatory effects.

Core Mechanism of Action: Inhibition of Arachidonic Acid Release

The primary anti-inflammatory action of this compound is attributed to its ability to inhibit the release of arachidonic acid (AA) from cellular membranes.[1] Arachidonic acid is a pivotal precursor for the synthesis of a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes. The liberation of AA from membrane phospholipids (B1166683) is the rate-limiting step in eicosanoid production and is primarily catalyzed by the phospholipase A2 (PLA2) family of enzymes. By mitigating the release of AA, this compound effectively dampens the downstream inflammatory cascade.

The inhibitory effect of this compound on AA release was quantified in a cellular assay using the human fibroblast-like synoviocyte cell line SW982.[1] These cells, when stimulated with the pro-inflammatory cytokine interleukin-1 (IL-1), exhibit a robust release of AA.

Quantitative Data Summary

The inhibitory potency of this compound and other compounds isolated from Sclerochloa dura on arachidonic acid release in SW982 cells is summarized in the table below.

| Compound | Chemical Class | IC50 (µg/mL) of AA Release Inhibition |

| This compound | Sulfoquinovosyl Diacylglycerol | 0.09 ± 0.03 [1] |

| Isovitexin | Flavonoid | Data not available in cited sources |

| Byzantionoside B | Triterpene Glycoside | Data not available in cited sources |

| Tricin 4'-O-(erythro-ß-guaiacylglyceryl) ether 7-O-ß-glucopyranoside | Lignan | Data not available in cited sources |

| 1-O-feruloylglycerol | Phenylpropanoid | Data not available in cited sources |

| Tricin 7-glucoside | Flavonoid | Data not available in cited sources |

Putative Signaling Pathway

The precise molecular target of this compound within the arachidonic acid cascade has not been definitively elucidated in the primary literature. However, based on its potent inhibition of AA release, it is hypothesized that this compound directly or indirectly modulates the activity of a key phospholipase A2 (PLA2) isoform. The following diagram illustrates the proposed mechanism of action.

Caption: Putative mechanism of action of this compound.

Experimental Protocols

Arachidonic Acid (AA) Release Assay in SW982 Cells

This protocol is a representative method for measuring the inhibition of IL-1 stimulated arachidonic acid release in the SW982 human synovial sarcoma cell line, based on the methodology implied in the primary literature[1] and established protocols.

1. Cell Culture and Seeding:

-

Culture SW982 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere and grow to 80-90% confluency.

2. Radiolabeling of Cellular Phospholipids:

-

Wash the confluent cell monolayers twice with serum-free DMEM.

-

Incubate the cells for 18-24 hours in serum-free DMEM containing 0.5 µCi/mL of [³H]-arachidonic acid. This allows for the incorporation of the radiolabeled AA into the cellular membrane phospholipids.

3. Treatment with this compound:

-

After the labeling period, wash the cells three times with serum-free DMEM containing 0.1% bovine serum albumin (BSA) to remove unincorporated [³H]-AA.

-

Pre-incubate the cells for 30-60 minutes with varying concentrations of this compound (or other test compounds) dissolved in the appropriate vehicle (e.g., DMSO). Include a vehicle-only control.

4. Stimulation of Arachidonic Acid Release:

-

Stimulate the cells by adding recombinant human Interleukin-1β (IL-1β) to a final concentration of 1-10 ng/mL.

-

Incubate the cells for a defined period, typically 4 to 24 hours, at 37°C.

5. Quantification of Released Arachidonic Acid:

-

After the stimulation period, collect the cell culture supernatant.

-

Quantify the amount of released [³H]-AA in the supernatant using liquid scintillation counting.

-

To determine the total incorporated radioactivity, lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

The percentage of AA release is calculated as: (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100.

-

The inhibitory effect of the compound is calculated relative to the IL-1β stimulated control.

Experimental Workflow Diagram

Caption: Workflow for the arachidonic acid release assay.

Conclusion and Future Directions

This compound, 1-O-(3-O-linolenoyl-6-deoxy-6-sulfo-α-D-glucopyranosyl)glycerol, is a potent inhibitor of stimulated arachidonic acid release in cellular models of inflammation. Its mechanism of action is likely centered on the modulation of phospholipase A2 activity, thereby reducing the availability of the substrate for the synthesis of pro-inflammatory eicosanoids.

Further research is warranted to:

-

Identify the specific PLA2 isoform(s) that are inhibited by this compound.

-

Elucidate the detailed structure-activity relationship of this and related sulfoquinovosyl diacylglycerols.

-

Evaluate the efficacy of this compound in in vivo models of inflammation.

-

Investigate its effects on other inflammatory signaling pathways, such as NF-κB and MAPK pathways.

This technical guide provides a foundational understanding of the anti-inflammatory properties of this compound and serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

"Glycerol derivative 1" discovery and isolation from natural sources

An In-Depth Technical Guide to the Discovery and Isolation of Bioactive Monoacylglycerols from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of bioactive monoacylglycerols (MAGs) from marine sources. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product discovery and drug development. This document details the experimental protocols for the extraction and purification of these promising compounds, summarizes their biological activities, and explores their mechanisms of action, including their influence on cellular signaling pathways.

Introduction to Bioactive Marine Monoacylglycerols

Marine organisms are a rich and diverse source of novel bioactive compounds with significant therapeutic potential. Among these are monoacylglycerols (MAGs), a class of lipids composed of a glycerol (B35011) molecule linked to a single fatty acid chain. While MAGs are found in various organisms, those isolated from marine sources, such as soft corals and microalgae, have demonstrated notable biological activities, including antimicrobial and potent anticancer properties.[1][2] This guide will focus on two key examples: a novel mono-acyl glycerol ester from the soft coral Sclerophytum levi and selectively cytotoxic MAGs from the marine diatom Skeletonema marinoi.

Discovery and Sourcing of Bioactive Monoacylglycerols

A Novel Monoacylglycerol from the Soft Coral Sclerophytum levi

A new mono-acyl glycerol ester, [(2R)-2,3-dihydroxypropyl] (2R)-2-hydroxypentadecanoate, was discovered and isolated from the soft coral Sclerophytum levi, collected from the Red Sea.[2][3] This discovery highlights the potential of marine invertebrates as a source of novel chemical entities.

Anticancer Monoacylglycerols from the Marine Diatom Skeletonema marinoi

The marine diatom Skeletonema marinoi has emerged as a prolific source of bioactive MAGs.[4][5] Studies have shown that extracts from this microalga exhibit selective cytotoxic activity against various cancer cell lines, including the haematological cancer cell line U-937 and the colon cancer cell line HCT-116.[4][5] This activity is attributed to a mixture of MAGs containing different fatty acyl chains.[4]

Experimental Protocols: Isolation and Purification

The isolation and purification of MAGs from marine organisms require a multi-step approach involving extraction, fractionation, and chromatographic separation.

General Lipid Extraction from Marine Invertebrates

A modified Bligh and Dyer method is commonly employed for the total lipid extraction from marine invertebrate tissues. This method involves homogenization of the sample in a chloroform:methanol (B129727):water solvent system to partition the lipids into the organic phase.

Detailed Methodology for the Isolation of Monoacylglycerols from Skeletonema marinoi

The following protocol details the successful isolation and purification of bioactive MAGs from the diatom Skeletonema marinoi.[4]

-

Extraction:

-

Frozen wet pellets of S. marinoi are subjected to ultrasound-assisted extraction with methanol (1:5, w/v) at room temperature.

-

The extraction is repeated three times.

-

The combined organic phases are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a raw extract.

-

-

Fractionation by Silica (B1680970) Gel Column Chromatography:

-

The raw methanol extract is fractionated on a silica gel column.

-

A stepwise solvent gradient is used, starting with petroleum ether/diethyl ether (90:10) and progressing to 100% diethyl ether.

-

Fractions are collected and tested for their biological activity. The fraction containing MAGs typically elutes with 100% diethyl ether.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

The bioactive fraction from the silica gel column is further purified by HPLC to isolate individual MAGs.

-

A reverse-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.

-

Peaks corresponding to individual MAGs are collected for structural elucidation and biological assays.

-

Experimental Workflow for the Isolation of Monoacylglycerols from Skeletonema marinoi

Caption: A flowchart illustrating the key steps in the isolation and purification of monoacylglycerols from the marine diatom Skeletonema marinoi.

Structural Elucidation

The chemical structures of the isolated MAGs are determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the accurate mass and elemental composition of the compound. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments help to confirm the structure, particularly the identity and position of the fatty acyl chain.

Quantitative Data on Biological Activity

Antimicrobial Activity of [(2R)-2,3-dihydroxypropyl] (2R)-2-hydroxypentadecanoate

The monoacylglycerol isolated from Sclerophytum levi has demonstrated moderate antimicrobial activity.[2][3]

| Microorganism | Activity |

| Staphylococcus aureus | Moderate |

| Proteus vulgaris | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Table 1: Antimicrobial activity of [(2R)-2,3-dihydroxypropyl] (2R)-2-hydroxypentadecanoate.

Cytotoxic Activity of Monoacylglycerols from Skeletonema marinoi

The MAGs purified from S. marinoi have shown selective and potent cytotoxic activity against cancer cell lines.[4][5]

| Cell Line | Compound | IC₅₀ (µg/mL) |

| U-937 (haematological cancer) | MAG mixture | < 50 |

| HCT-116 (colon cancer) | MAG mixture | < 50 |

| MePR-2B (normal mesenchymal) | MAG mixture | > 500 |

Table 2: Cytotoxic activity of the monoacylglycerol mixture from Skeletonema marinoi.

Mechanism of Action and Signaling Pathways

The anticancer activity of MAGs from Skeletonema marinoi is mediated through the induction of apoptosis, or programmed cell death.[1][4]

Induction of Apoptosis via Caspase Activation

Treatment of cancer cells with MAGs from S. marinoi leads to the activation of effector caspases, specifically caspase-3 and caspase-7.[4] These enzymes are key executioners of apoptosis, responsible for the cleavage of cellular proteins and the morphological changes associated with apoptotic cell death.

Involvement of the Intrinsic Apoptotic Pathway

While further research is needed to fully elucidate the upstream signaling events, evidence suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. Extracts from S. marinoi have been shown to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

Signaling Pathway of Apoptosis Induced by Monoacylglycerols from Skeletonema marinoi

Caption: Proposed signaling pathway for the induction of apoptosis in cancer cells by monoacylglycerols from Skeletonema marinoi.

Conclusion and Future Perspectives

Monoacylglycerols from marine organisms represent a promising class of natural products with significant potential for the development of new therapeutic agents. The selective cytotoxicity of MAGs from Skeletonema marinoi against cancer cells, coupled with their pro-apoptotic mechanism of action, makes them particularly attractive candidates for further preclinical and clinical investigation. Future research should focus on the detailed elucidation of the signaling pathways they modulate, as well as on synthetic and semi-synthetic approaches to optimize their activity and pharmacokinetic properties. The continued exploration of the vast chemical diversity of the marine environment will undoubtedly lead to the discovery of more novel and potent bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Monoacylglycerides from the Diatom Skeletonema marinoi Induce Selective Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoacylglycerides from the Diatom Skeletonema marinoi Induce Selective Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Microalga Skeletonema marinoi Induces Apoptosis and DNA Damage in K562 Cell Line by Modulating NADPH Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Methodological Deep Dive into 1-O-Stearoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-O-stearoyl-rac-glycerol, a prominent glycerol (B35011) derivative. Synonymous with 1-monostearin, this monoacylglycerol is not only a key intermediate in lipid metabolism but also a widely utilized excipient in the pharmaceutical industry for drug delivery systems.[1][2] This document outlines its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such data. Furthermore, it visualizes key related processes, including its role in lipid nanoparticle formulation and its involvement in the monoacylglycerol lipase (B570770) (MAGL) signaling pathway.

Spectroscopic Data of 1-O-Stearoyl-rac-glycerol

The following tables summarize the key spectroscopic data for 1-O-stearoyl-rac-glycerol (Molecular Formula: C₂₁H₄₂O₄, Molecular Weight: 358.56 g/mol ).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.17 - 4.15 | m | -OCH₂- (glycerol C1) |

| 3.92 | m | -CH(OH)- (glycerol C2) |

| 3.69 - 3.58 | m | -CH₂OH (glycerol C3) |

| 2.35 | t | -C(=O)CH₂- (stearoyl C2) |

| 1.62 | m | -C(=O)CH₂CH₂- (stearoyl C3) |

| 1.26 | br s | -(CH₂)₁₄- (stearoyl chain) |

| 0.88 | t | -CH₃ (stearoyl C18) |

Solvent: CDCl₃. Data sourced from ChemicalBook and SpectraBase.[5][6]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~174 | -C=O (ester carbonyl) |

| ~70 | -CH(OH)- (glycerol C2) |

| ~65 | -OCH₂- (glycerol C1) |

| ~63 | -CH₂OH (glycerol C3) |

| ~34 | -C(=O)CH₂- (stearoyl C2) |

| ~32 | -CH₂- (stearoyl C16) |

| ~29 | -(CH₂)n- (stearoyl chain) |

| ~25 | -CH₂- (stearoyl C3) |

| ~23 | -CH₂- (stearoyl C17) |

| ~14 | -CH₃ (stearoyl C18) |

Note: These are typical chemical shift ranges for the functional groups present in 1-O-stearoyl-rac-glycerol and are based on general principles of ¹³C NMR spectroscopy.[7][8][9]

Mass Spectrometry (MS)

GC-MS (Gas Chromatography-Mass Spectrometry) Data

| m/z | Relative Intensity | Possible Fragment |

| 147 | 100 | [C₁₀H₂₁O]⁺ |

| 129 | 53.65 | [M - H₂O - C₁₇H₃₅CO]⁺ |

| 103 | 43.64 | [C₄H₇O₃]⁺ |

| 101 | 36.94 | [C₅H₉O₂]⁺ |

| 117 | 34.43 | [C₇H₁₃O]⁺ |

Data from MassBank of North America (MoNA), spectrum ID FiehnLib001100.[10][11]

The fragmentation of monoacylglycerols in mass spectrometry typically involves the neutral loss of the fatty acid chain and fragments of the glycerol backbone.[12][13][14]

Infrared (IR) Spectroscopy

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2920, 2850 | C-H stretch | Alkane (-CH₂, -CH₃) |

| ~1735 | C=O stretch | Ester (-C=O) |

| ~1465 | C-H bend | Alkane (-CH₂) |

| ~1175 | C-O stretch | Ester (-C-O) |

| ~1050 | C-O stretch | Alcohol (-C-O) |

Note: These are characteristic absorption bands for the functional groups present in 1-O-stearoyl-rac-glycerol. The exact peak positions can vary slightly.[15]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-O-stearoyl-rac-glycerol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

For GC-MS analysis, derivatization is often necessary to increase the volatility of the analyte. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

-

React a small amount of the sample with a silylating agent (e.g., BSTFA with 1% TMCS) in an appropriate solvent (e.g., pyridine) at a slightly elevated temperature (e.g., 60°C) for about 30 minutes.

-

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Chromatographic Separation:

-

Inject the derivatized sample into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to separate the components of the sample, for example, starting at 100°C and ramping up to 300°C.

-

-

Mass Spectrometric Detection:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to spectral libraries.

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid 1-O-stearoyl-rac-glycerol sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be approximately 4000-600 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if necessary.

Visualizations of Relevant Pathways and Workflows

Lipid Nanoparticle Formulation Workflow

1-O-stearoyl-rac-glycerol is often used as a solid lipid component in the formulation of lipid nanoparticles (LNPs), which are effective drug delivery vehicles.[16] The following diagram illustrates a typical workflow for the preparation of LNPs.

Caption: Workflow for the formulation of lipid nanoparticles using 1-O-stearoyl-rac-glycerol.

Monoacylglycerol Lipase (MAGL) Signaling Pathway

1-O-stearoyl-rac-glycerol is a substrate for monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism and endocannabinoid signaling.[17][18][19][20][21] The inhibition of MAGL is a therapeutic target for various diseases.[17]

Caption: The central role of MAGL in endocannabinoid and inflammatory signaling pathways.

References

- 1. scbt.com [scbt.com]

- 2. 1-硬脂酰- rac -甘油 - 1-单十八烷酰- rac -甘油, rac -甘油 1-硬脂酸酯 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Stearoyl-rac-glycerol = 99 123-94-4 [sigmaaldrich.com]

- 5. Monostearin(123-94-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. compoundchem.com [compoundchem.com]

- 8. aocs.org [aocs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. biomol.com [biomol.com]

- 17. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

"Glycerol derivative 1" potential biological activities

Please specify the exact name or chemical structure of "Glycerol derivative 1". The term "this compound" is a placeholder and does not refer to a specific molecule. To provide an in-depth technical guide on its potential biological activities, detailed experimental protocols, and relevant signaling pathways, the precise identity of the compound is necessary.

Once you provide the specific name of the glycerol (B35011) derivative (e.g., 1-oleoyl-rac-glycerol, a specific monoacylglycerol, a particular phosphatidylcholine, etc.), I can proceed with a comprehensive search and generate the detailed report you have requested, including:

-

Quantitative Data Tables: Summarizing key metrics like IC50, EC50, binding affinities, and other relevant pharmacological data.

-

Detailed Experimental Protocols: Outlining the methodologies used in the cited research.

-

Signaling Pathway and Workflow Diagrams: Visualized using Graphviz as per your specifications.

I am ready to proceed as soon as you provide the necessary information.

A Technical Guide to the In Vitro Stability and Degradation Profile of Glyceryl Trinitrate

Disclaimer: As "Glycerol derivative 1" is a placeholder, this guide uses Glyceryl Trinitrate (GTN), a well-researched glycerol (B35011) derivative, as a representative model to illustrate the required data, protocols, and visualizations.

This document provides an in-depth technical overview of the in vitro stability and degradation of Glyceryl Trinitrate (GTN), a potent vasodilator used in the treatment of angina pectoris and congestive heart failure.[1] Understanding its stability and metabolic fate is crucial for drug development, formulation design, and predicting its pharmacokinetic profile.

In Vitro Stability Profile of Glyceryl Trinitrate

GTN is known for its rapid metabolism and considerable instability in biological matrices.[1] Its stability is influenced by factors such as the biological medium, pH, temperature, and the presence of specific enzymes. Enzymatic denitration is a primary route of metabolism and occurs not only in the liver but also in blood and other tissues.[2]

Data Presentation: GTN Stability

The following table summarizes the in vitro half-life of GTN in various biological media, highlighting its rapid degradation.

| Biological Matrix | Half-Life (t½) | Key Observations | Reference(s) |

| Human Plasma | ~2-6 minutes | Extremely rapid degradation primarily due to enzymatic processes.[1][2] Large interindividual variability is often observed.[1] | [1][2] |

| Human Vascular Smooth Muscle Cells | 39.2 ± 0.02 hours | Slower degradation compared to plasma, illustrating tissue-specific metabolism. | [3] |

| LLC-PK1 Cells (Porcine Kidney) | 4.5 ± 0.4 hours | Demonstrates the role of renal cells in GTN metabolism. | [3] |

| Rat Plasma | 26.8 hours | Significant species-specific differences in metabolic rate compared to human plasma. | [3] |

In Vitro Degradation and Metabolic Pathway

The degradation of GTN in vitro is predominantly a metabolic process involving sequential denitration. This biotransformation is primarily mediated by enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and glutathione (B108866) S-transferases.[4][5][6] The process yields dinitrate and mononitrate metabolites, which are less pharmacologically active but have longer half-lives than the parent compound.[4]

Data Presentation: Major GTN Degradation Products

The primary metabolites formed during the in vitro degradation of GTN are listed below.

| Metabolite | Full Name | Notes | Reference(s) |

| 1,2-GDN | 1,2-Glyceryl Dinitrate | A primary, less active dinitrate metabolite with a longer half-life (~30-40 minutes).[4][7] | [4][7][8] |

| 1,3-GDN | 1,3-Glyceryl Dinitrate | Another primary dinitrate metabolite.[4][7] | [4][7][8] |

| GMNs | Glyceryl Mononitrates | Formed from the further metabolism of GDNs; considered to have no significant vasodilatory action.[4][9] | [4][9] |

| Nitric Oxide (NO) | Nitric Oxide | The key active molecule responsible for vasodilation, released via enzymatic action on GTN.[4][5] | [4][5] |

Visualization: GTN Metabolic Degradation Pathway

The enzymatic degradation of GTN to its primary metabolites is a critical pathway determining its efficacy and duration of action.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible in vitro stability data.

Protocol 1: Metabolic Stability in Human Plasma

-

Objective: To determine the degradation half-life of GTN in human plasma.

-

Materials: Pooled human plasma, GTN stock solution, internal standard (e.g., o-iodobenzyl alcohol), quenching solvent (e.g., ice-cold ethyl acetate), temperature-controlled incubator/water bath (37°C), centrifuge.[9]

-

Procedure:

-

Pre-warm aliquots of human plasma to 37°C.

-

Spike the plasma with GTN to achieve the desired initial concentration.

-

Incubate the samples at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold quenching solvent and the internal standard.[9]

-

Vortex vigorously to ensure protein precipitation and extraction of the analyte.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

-

-

Analysis: Analyze the samples using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of GTN at each time point.[7][10]

-

Data Calculation: Plot the natural logarithm of the percentage of GTN remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope).

Protocol 2: Microsomal Stability Assay

-

Objective: To assess the metabolic stability of GTN in the presence of liver microsomes, a key system for evaluating Phase I metabolism.[11][12]

-

Materials: Liver microsomes (human or other species), GTN stock solution, NADPH regenerating system (cofactor), phosphate (B84403) buffer (pH 7.4), quenching solvent (e.g., ice-cold acetonitrile), incubator (37°C).[12]

-

Procedure:

-

Prepare an incubation mixture containing liver microsomes in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

-

Initiate the reaction by adding the GTN stock solution and the NADPH regenerating system.[11] Control incubations should be run in the absence of NADPH to assess non-enzymatic degradation.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots and terminate the reaction by adding them to a quenching solvent.

-

Process the samples (centrifugation, extraction) as described in the plasma stability protocol.

-

-

Analysis: Quantify the remaining parent compound using LC-MS/MS or a similar sensitive technique.

-

Data Calculation: Calculate the half-life and intrinsic clearance (CLint) from the disappearance rate of GTN.[11]

Visualization: General Workflow for In Vitro Stability Assay

This diagram outlines the typical experimental sequence for assessing the stability of a compound in a biological matrix.

Visualization: Logical Framework for Stability Classification

This decision tree illustrates a simplified logic for categorizing a compound's stability based on in vitro assay results.

References

- 1. Clinical pharmacokinetics of glyceryl trinitrate following the use of systemic and topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetics of glycerol trinitrate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Nitroglycerine causes mitochondrial reactive oxygen species production: In vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroglycerin metabolism in vascular tissue: role of glutathione S-transferases and relationship between NO. and NO2- formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of glyceryl trinitrate and its two main metabolites in human plasma using a new sensitive gas chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 9. The pharmacokinetics of trinitroglycerin and its metabolites in patients with chronic stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of glyceryl trinitrate, isosorbide dinitrate, and their metabolites in plasma by large-bore capillary column gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 12. mttlab.eu [mttlab.eu]

"Glycerol derivative 1" solubility in different solvents

An in-depth guide to the solubility of glyceryl monostearate, a prominent glycerol (B35011) derivative, is detailed below, offering valuable insights for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Solubility of Glyceryl Monostearate

Glyceryl monostearate, an ester of glycerol and stearic acid, is a widely utilized emulsifier in the food, pharmaceutical, and cosmetic industries. Its solubility is a critical parameter for its application and formulation.

Quantitative Solubility Data

The solubility of glyceryl monostearate in various solvents is summarized in the table below. It is important to note that glyceryl monostearate is sparingly soluble in water and tends to form gels or dispersions. Its solubility generally increases with the temperature of the solvent.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | Insoluble, but dispersible |

| Ethanol (95%) | 25 | Soluble |

| Ethanol (95%) | 60 | Soluble |

| Chloroform | 25 | Soluble |

| Diethyl Ether | 25 | Soluble |

| Acetone | 25 | Sparingly soluble |

| Benzene | 25 | Soluble |

| Mineral Oil | 25 | Insoluble |

| Propylene Glycol | 25 | Soluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of glyceryl monostearate in a given solvent.

Materials

-

Glyceryl monostearate (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials or test tubes with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric method.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of glyceryl monostearate to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

HPLC Method: Analyze the diluted samples using a validated HPLC method to determine the concentration of glyceryl monostearate. A calibration curve should be prepared using standard solutions of known concentrations.

-

Gravimetric Method: Alternatively, a known volume of the filtered supernatant can be transferred to a pre-weighed dish. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute), and the dish is re-weighed. The difference in weight corresponds to the amount of dissolved glyceryl monostearate.

-

-

Data Analysis:

-

Calculate the solubility of glyceryl monostearate in the solvent, typically expressed in mg/mL or g/100g of solvent.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of glyceryl monostearate.

Caption: Workflow for determining the solubility of Glyceryl Monostearate.

"Glycerol derivative 1" theoretical and computational studies

An In-Depth Technical Guide to the Theoretical and Computational Studies of Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine)

Introduction

Edelfosine (ET-18-OCH3) is a synthetic alkyl-lysophospholipid, a derivative of glycerol, that has garnered significant attention as a promising anti-cancer agent.[1][2] It is the prototype of a class of antineoplastic compounds known as alkylphospholipids.[3][4] Unlike traditional chemotherapeutic agents that target DNA replication, Edelfosine's mechanism of action is primarily centered on the cell membrane and various signaling pathways, leading to selective apoptosis in cancer cells while largely sparing healthy ones.[1][2] This unique characteristic has made it a subject of extensive research, including numerous theoretical and computational studies aimed at elucidating its molecular interactions and mechanism of action. This guide provides a comprehensive overview of these studies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-faceted Approach

Edelfosine's antitumor activity is not attributed to a single target but rather to its ability to modulate multiple cellular processes, primarily by interacting with cellular membranes and key signaling cascades. The core of its mechanism involves its accumulation in cholesterol-rich microdomains of the plasma membrane known as lipid rafts, as well as in the endoplasmic reticulum (ER).[3][4][5][6]

In hematological cancers, Edelfosine's accumulation in lipid rafts promotes the clustering of the Fas/CD95 death receptor.[3][7] This clustering occurs independently of the receptor's natural ligand (FasL) and leads to the formation of a Death-Inducing Signaling Complex (DISC), which in turn activates the extrinsic apoptosis pathway via caspase-8.[8]

In solid tumors, Edelfosine tends to accumulate in the endoplasmic reticulum, inducing a strong ER stress response.[3][4][9] This triggers the intrinsic apoptosis pathway. Both the extrinsic and intrinsic pathways converge at the mitochondria, leading to the release of cytochrome c and the activation of effector caspases, ultimately resulting in programmed cell death.[3][4][8] Furthermore, Edelfosine has been shown to inhibit critical cell survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][5]

Theoretical and Computational Methodologies

A range of computational techniques have been employed to study Edelfosine and its analogues at a molecular level, providing insights that complement experimental findings.

-

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of molecules over time. In the context of Edelfosine, these simulations have been crucial for understanding its interaction with lipid bilayers.[10] Studies have shown that Edelfosine and its analogue miltefosine (B1683995) have a high affinity for cholesterol and can partition into lipid rafts.[10][11][12] These simulations can model how the drug affects membrane properties such as fluidity and thickness, which are thought to be key to its ability to induce receptor clustering.[12] Coarse-grained MD simulations have been used to calculate the free energies of transfer of these drugs from water to lipid bilayers, providing quantitative measures of their membrane affinity.[10]

-

Density Functional Theory (DFT) : DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[13] While specific DFT studies on Edelfosine were not prominent in the initial literature survey, this method is invaluable for analyzing the geometric and electronic characteristics of drug molecules.[14] DFT calculations can provide insights into molecular properties such as electrostatic potential surfaces, which govern how a molecule interacts with its biological targets.

-

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.[15][16] The goal is to predict the activity of new compounds based on their molecular descriptors.[15][17][18] For a class of drugs like alkylphospholipids, QSAR studies can help identify the key structural features that contribute to their anticancer potency and selectivity, thereby guiding the design of new, more effective derivatives.[16]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of Edelfosine.

Table 1: Pharmacokinetic Parameters of Edelfosine in Murine Models [19]

| Administration Route | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Key Pharmacokinetic Parameters |

| Intravenous (IV) | BALB/c | 10 | Single dose | Cmax: 50.7 ± 28.1 µg/mL; Cmin (24h): 2.5 ± 1.3 µg/mL; Initial half-life: ~0.3 hours |

| Oral | BALB/c | 30 | Single dose | Low bioavailability (<10%) |

| Oral | BALB/c | 30 | Daily for 6 days | Bioavailability increases to 64% |

Table 2: In Vitro Efficacy of Edelfosine

| Cell Type | Assay | Concentration | Effect | Reference |

| PANC-1 CSC spheroids | Apoptosis (sub-G0/G1) | 20 µM (5 days) | ~38% apoptosis | [20] |

| Parental PANC-1 cells | Apoptosis (sub-G0/G1) | 20 µM (5 days) | ~47% apoptosis | [20] |

| Mantle Cell Lymphoma (MCL) & Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | Not specified | Edelfosine was the most potent among analogues | [21] |

| Various Lung Cancer Cell Lines | Growth Inhibition | Not specified | Average inhibition of HOP62, HOP92, and H460 cell lines | [22] |

| Metastatic Prostate Cancer (PC3) | Growth Inhibition | Not specified | ~70% inhibition | [22] |

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vitro assays used to evaluate the efficacy of Edelfosine.

Protocol 1: Cell Viability Assay (XTT/MTS/MTT)[9][23]

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation : Prepare a stock solution of Edelfosine in a suitable solvent like DMSO or ethanol.[9] Make serial dilutions in the complete culture medium to achieve the desired final concentrations.

-

Treatment : Remove the old medium from the wells and replace it with the medium containing various concentrations of Edelfosine. Include a vehicle control (medium with the highest concentration of the solvent used).

-

Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition : Add the XTT, MTS, or MTT reagent to each well according to the manufacturer's protocol.

-

Final Incubation : Incubate the plate for 1-4 hours to allow for the conversion of the reagent by viable cells into a colored product.

-

Data Acquisition : Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)[23]

-

Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of Edelfosine for the appropriate duration. Include an untreated control group.

-

Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization and combine them with the cells from the supernatant.

-

Washing : Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS) by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining : Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation : Incubate the cells at room temperature for 15 minutes in the dark.

-

Sample Preparation for Flow Cytometry : Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis : Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.

Visualizations

Signaling Pathways of Edelfosine-Induced Apoptosis

Computational and Experimental Research Workflow

References

- 1. Edelfosine - Wikipedia [en.wikipedia.org]

- 2. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Understanding Miltefosine-Membrane Interactions Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Agent Edelfosine Exhibits a High Affinity for Cholesterol and Disorganizes Liquid-Ordered Membrane Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Density Functional Theory Studies and Molecular Docking on Xanthohumol, 8-Prenylnaringenin and Their Symmetric Substitute Diethanolamine Derivatives as Inhibitors for Colon Cancer-Related Proteins [mdpi.com]

- 14. In vitro antitumor activity, molecular dynamics simulation, DFT study, ADME prediction, and Eg5 binding of enastron analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. In vitro and In vivo selective antitumor activity of Edelfosine against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Edelfosine (Glycerol Derivative 1) in Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine, ET-18-OCH3) is a synthetic alkyl-lysophospholipid and a prototypical glycerol (B35011) derivative that exhibits potent and selective anti-cancer activity.[1][2][3] Unlike conventional chemotherapeutic agents that target DNA, Edelfosine integrates into the cell membrane, where it modulates critical signaling pathways, leading to apoptosis in a wide range of tumor cells while largely sparing healthy, non-malignant cells.[1][3][4] Its unique mechanism of action, which involves the disruption of lipid rafts and induction of endoplasmic reticulum (ER) stress, makes it a valuable tool for cancer research and a promising candidate for therapeutic development.[2][5][6]

These application notes provide a comprehensive overview of the in vitro application of Edelfosine, including its mechanism of action, quantitative effects on various cancer cell lines, and detailed protocols for key experimental procedures.

Mechanism of Action

Edelfosine's anti-neoplastic effects are multifaceted and primarily initiated at the cellular membrane.[7][8] The key mechanisms include:

-

Lipid Raft Modulation and Fas/CD95 Activation: Edelfosine accumulates in cholesterol-rich microdomains of the plasma membrane known as lipid rafts.[5][6] This accumulation leads to the clustering of the Fas/CD95 death receptor, forming a death-inducing signaling complex (DISC) and initiating the extrinsic apoptosis pathway independent of the Fas ligand.[6][8][9]

-

Inhibition of Pro-Survival Signaling Pathways: By disrupting the integrity of lipid rafts, Edelfosine inhibits pro-survival signaling cascades. It has been shown to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways, which are crucial for cell proliferation and survival.[1][6][7]

-

Induction of Endoplasmic Reticulum (ER) Stress: Edelfosine can also translocate to and accumulate in the endoplasmic reticulum, leading to ER stress.[4][5][9] Prolonged ER stress activates the Unfolded Protein Response (UPR), which ultimately triggers apoptosis through the intrinsic pathway.[6][9]

-

Mitochondrial Involvement: The apoptotic signals originating from both lipid raft disruption and ER stress converge at the mitochondria. This leads to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.[2][5][9]

Data Presentation

The following tables summarize the quantitative effects of Edelfosine on various cancer cell lines, providing a baseline for experimental design.

Table 1: Efficacy of Edelfosine in Inducing Apoptosis in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time | Apoptosis (%) | Reference |

| PANC-1 | Pancreatic Cancer | 20 | 5 days | ~38 | [4] |

| PANC-1 (parental) | Pancreatic Cancer | 20 | 5 days | ~47 | [4] |

| LNCaP | Prostate Cancer | >10 | 24-48 hours | Significant | [10] |

| VCaP | Prostate Cancer | >10 | 24-48 hours | Significant | [7] |

| Jurkat | T-cell Leukemia | >10 | 24-48 hours | Significant | |

| HL-60 | Promyelocytic Leukemia | >10 | 24-48 hours | Significant | [11] |

| K-562 | Chronic Myelogenous Leukemia | >10 | 24-48 hours | Significant | [11] |

| JVM-2 | Mantle Cell Lymphoma | >10 | 24-48 hours | Significant | [11][12] |

| Z-138 | Mantle Cell Lymphoma | >10 | 24-48 hours | Significant | [11] |

| EHEB | Chronic Lymphocytic Leukemia | >10 | 24-48 hours | Significant | [11][12] |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Assay Type | Cell Type | Concentration Range (µM) | Incubation Time | Reference |

| Cell Proliferation/Viability | LNCaP Prostate Cancer Cells | 1 - 20 | 72 hours | [10] |

| Apoptosis Induction | Mantle Cell Lymphoma & Chronic Lymphocytic Leukemia Cells | > 10 | 24 - 48 hours | [10] |

| Apoptosis Induction | Human Pancreatic Cancer Stem Cells | 20 | 5 days | [4][10] |

Signaling Pathway and Workflow Diagrams

Caption: Edelfosine's multifaceted mechanism of action leading to apoptosis.

Caption: General experimental workflow for studying Edelfosine's effects.

Experimental Protocols

Preparation of Edelfosine Stock Solution

Proper dissolution of Edelfosine is critical for reproducible results.

Materials:

-

Edelfosine powder

-

Cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Sterile conical tube

-

Water bath at 50°C

-

0.22 µm sterile filter

Procedure:

-

Aseptically add the desired amount of Edelfosine powder to a sterile conical tube.

-

Add cell culture medium containing 10% (v/v) heat-inactivated FBS to achieve a 2 mM stock solution.[4]

-

Incubate the solution at 50°C for 45 minutes, vortexing occasionally until the powder is completely dissolved, resulting in a clear solution.[4]

-

Sterilize the solution by passing it through a 0.22 µm sterile filter.[4]

-

Store the stock solution at 4°C.

Cell Culture and Treatment

Materials:

-

Cancer cell lines (e.g., PANC-1, LNCaP, Jurkat)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Culture vessels (e.g., 96-well plates, 6-well plates)

-

Edelfosine stock solution

Procedure:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.[13]

-

Seed cells in the appropriate culture vessels at a suitable density for the intended assay (e.g., 5,000-10,000 cells/well for a 96-well plate).[13]

-

Allow cells to adhere and resume logarithmic growth (typically 24 hours).

-

Prepare working concentrations of Edelfosine by diluting the stock solution in fresh culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Edelfosine. Include a vehicle-treated control.

-

Incubate the cells for the desired time period (e.g., 24-72 hours).[13]

Cell Viability Assay (MTT Assay)

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Following treatment, add 10 µL of MTT solution to each well.[14]

-

Incubate the plate for 3-4 hours at 37°C.[14]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Treated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[10]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

-

Incubate the cells at room temperature for 15 minutes in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the stained cells by flow cytometry within one hour.[10]

Western Blotting for Signaling Proteins

Materials:

-

Treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, cleaved caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.[11]

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[11]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11][13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.[13]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

References

- 1. Edelfosine - Wikipedia [en.wikipedia.org]

- 2. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Edelfosine Promotes Apoptosis in Androgen Deprived Prostate Tumors by Increasing ATF3 and Inhibiting Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Orally Available, Synthetic Ether Lipid Edelfosine Inhibits T Cell Proliferation and Induces a Type I Interferon Response | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. In vitro and In vivo selective antitumor activity of Edelfosine against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols: "GD-Probe 1" as a Fluorescent Probe for Imaging Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Glycerol Derivative-Probe 1" (GD-Probe 1) is a novel fluorescent probe designed for the visualization and tracking of lipid metabolism in living cells. This probe is a monoacylglycerol (MAG) analog featuring a clickable azide (B81097) moiety, enabling its incorporation into various glycerolipids through natural metabolic pathways. Subsequent fluorescent labeling via click chemistry allows for sensitive and specific imaging of lipid distribution and dynamics. These characteristics make GD-Probe 1 a valuable tool for studying metabolic dysregulation in diseases such as cancer and for screening potential therapeutic agents that target lipid metabolism.[1]

Principle of "GD-Probe 1"

GD-Probe 1 is designed to mimic natural monoacylglycerols, allowing it to be recognized and processed by cellular enzymes involved in lipid biosynthesis. The core structure consists of a glycerol (B35011) backbone with a single fatty acid chain and a strategically placed azide group. This azide group serves as a bioorthogonal handle for "click" chemistry.

The workflow for using GD-Probe 1 involves three key steps:

-

Metabolic Incorporation: Cells are incubated with GD-Probe 1, which permeates the cell membrane and is incorporated into more complex glycerolipids, such as phospholipids (B1166683) and neutral lipids, by cellular enzymatic machinery.[1]

-

Fixation and Permeabilization: After incubation, the cells are fixed to preserve their structure and then permeabilized to allow entry of the fluorescent reporter molecule.

-

Fluorescent Labeling: A fluorescent dye containing a complementary click chemistry reactive group (e.g., a cyclooctyne) is introduced. This dye specifically and covalently attaches to the azide group on the incorporated GD-Probe 1, rendering the newly synthesized lipids fluorescent. The labeled lipids can then be visualized using fluorescence microscopy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of GD-Probe 1 based on experimental data.

Table 1: Photophysical Properties of "GD-Probe 1" (Post-Click Reaction with DBCO-Cy3)

| Parameter | Value |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~570 nm |

| Recommended Filter Set | TRITC/Cy3 |

Table 2: Experimental Conditions and Performance

| Parameter | Recommended Value | Notes |

| Probe Concentration | 1.0 mM | Optimal concentration for labeling in S. cerevisiae.[1] |

| Incubation Time | 12 hours | Sufficient for metabolic incorporation.[1] |

| Fluorescent Dye Concentration | 1 µM (DBCO-Cy3) | For click labeling.[1] |

| Fixative | 3.7% Formaldehyde (B43269) | Standard fixation protocol.[1] |

Table 3: Cytotoxicity Profile of Related Probes

| Probe (Acyl Chain Length) | Effect on Cell Viability (S. cerevisiae) |

| C4-MAG-N3 ("GD-Probe 1") | Low cytotoxicity |

| C10-MAG-N3 | Moderate cytotoxicity |

| C12-MAG-N3 | High cytotoxicity |

Note: Data is based on studies with monoacylglycerol (MAG) probes with varying fatty acid chain lengths. C4-MAG-N3 is presented here as the representative "GD-Probe 1" due to its favorable low cytotoxicity and effective labeling.[1]

Experimental Protocols

I. Synthesis of "GD-Probe 1" (C4-MAG-N3)

A detailed synthesis protocol for monoacylglycerol probes can be found in the supporting information of the referenced literature.[1] The general strategy involves the protection of glycerol hydroxyl groups, acylation with a short-chain fatty acid (e.g., butyric acid for C4), and introduction of the azide moiety.

II. Cell Culture and Labeling

This protocol is optimized for the yeast Saccharomyces cerevisiae.[1] Modifications may be required for other cell types.

Materials:

-

S. cerevisiae cells

-

Appropriate yeast growth medium (e.g., YPD)

-

"GD-Probe 1" (C4-MAG-N3) stock solution (e.g., 100 mM in ethanol)

-

Ethanol (vehicle control)

-

Phosphate-buffered saline (PBS)

-

3.7% Formaldehyde in PBS (Fixation solution)

-

DBCO-Cy3 or other suitable fluorescent dye with a cyclooctyne (B158145) group

-

Mounting medium

Procedure:

-

Cell Seeding: Inoculate S. cerevisiae cells in fresh growth medium to an initial optical density at 600 nm (OD600) of 0.2.

-

Probe Incubation: Add "GD-Probe 1" to the cell culture to a final concentration of 1.0 mM. For a negative control, add an equivalent volume of ethanol.

-

Incubation: Incubate the cells for 12 hours under appropriate growth conditions (e.g., 30°C with shaking).

-

Harvesting and Washing: Harvest the cells by centrifugation. Remove the supernatant and wash the cells three times with PBS to remove unincorporated probe.

-

Fixation: Resuspend the cell pellet in 3.7% formaldehyde solution and incubate for 15-30 minutes at room temperature for fixation.

-

Washing: Centrifuge the fixed cells, remove the formaldehyde solution, and wash the cells three times with PBS.

-

Click Labeling: Resuspend the fixed cells in a solution containing 1 µM DBCO-Cy3 in PBS. Incubate for 1-2 hours at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS to remove unreacted dye.

-

Mounting: Resuspend the final cell pellet in a small volume of PBS or mounting medium. Mount the cells on a microscope slide with a coverslip.

III. Fluorescence Microscopy and Image Analysis

Instrumentation:

-

Confocal or widefield fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., Cy3).

Procedure:

-

Image Acquisition: Acquire images using both brightfield (for cell morphology) and fluorescence channels.

-

Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify fluorescence intensity and analyze the subcellular localization of the fluorescent signal. The primary localization for C4-MAG-N3 is expected to be at the cell periphery, indicating membrane lipid labeling.[1]

Visualizations

Caption: Experimental workflow for using GD-Probe 1.

References

Application Notes and Protocols for Glycerol Derivative 1 (GD1) in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol Derivative 1 (GD1) is a novel small molecule identified for its potential as a selective inhibitor of Kinase X, a serine/threonine kinase implicated in proliferative diseases. Dysregulation of protein kinases is a common factor in various pathologies, making them a significant target for therapeutic development.[1] These application notes provide a detailed framework for utilizing GD1 in high-throughput screening (HTS) assays to identify and characterize inhibitors of Kinase X. The described TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay offers a robust and scalable method for primary screening and lead optimization campaigns.[1]

Signaling Pathway of Kinase X

Kinase X is a key component of a signaling cascade that promotes cell proliferation. An upstream kinase activates it, and it, in turn, phosphorylates downstream effector proteins, leading to the transcription of genes involved in cell cycle progression. GD1 is hypothesized to inhibit Kinase X, thereby blocking this pro-proliferative signal. A simplified representation of this pathway is shown below.

Assay Principle

The high-throughput screening assay for Kinase X inhibitors is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method quantifies the phosphorylation of a biotinylated peptide substrate by Kinase X.[1] The assay utilizes a Europium (Eu)-labeled anti-phospho-substrate antibody as the donor fluorophore and Streptavidin-Allophycocyanin (SA-APC) as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and APC-acceptor into close proximity, resulting in a FRET signal. Inhibitors of Kinase X, such as GD1, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Quantitative Data for this compound (GD1)

The performance of GD1 and the HTS assay for Kinase X were validated to ensure robustness and reproducibility. The Z'-factor, a measure of assay quality, was consistently above 0.5, indicating an excellent screening window.[1]

| Parameter | Value | Description |

| IC50 of GD1 | 75 nM | The concentration of GD1 required to inhibit 50% of Kinase X activity. |

| Assay Z'-Factor | 0.78 | A statistical indicator of assay quality, where a value between 0.5 and 1.0 is considered excellent.[2] |

| Signal-to-Background | 15-fold | The ratio of the signal from the positive control (active enzyme) to the negative control (no enzyme). |

Experimental Workflow

The HTS workflow is designed for efficiency and automation, typically in a 384-well plate format.[3] The process involves sequential addition of compounds, enzyme, and substrate, followed by a detection step.

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Kinase X Working Solution (2X): Dilute recombinant Kinase X to a final concentration of 4 nM in Assay Buffer.

-

Substrate/ATP Working Solution (4X): Prepare a solution containing 400 nM biotinylated substrate peptide and 40 µM ATP in Assay Buffer.

-

Compound Plates: Serially dilute GD1 and other test compounds in 100% DMSO. Further dilute to a 4X final concentration in Assay Buffer. For controls, use Assay Buffer with the corresponding DMSO concentration (negative control) and a known potent inhibitor (positive control).[1]

-

Detection Reagent Mix: In a separate detection buffer, prepare a mix of Eu-labeled anti-phospho-substrate antibody (4 nM) and SA-APC (40 nM).

HTS Assay Protocol (384-well plate)

The following protocol is optimized for a final assay volume of 20 µL.

-

Compound Addition: Dispense 5 µL of the 4X compound solutions (or controls) into the wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of the 2X Kinase X working solution to all wells.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the kinase.

-

Reaction Initiation: Add 10 µL of the 4X Substrate/ATP working solution to all wells to start the kinase reaction.

-

Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.

-

Reaction Termination and Detection: Add 10 µL of the Detection Reagent Mix to each well. This will stop the kinase reaction and initiate the detection process.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate using a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).[1]

Data Analysis

-

Calculate TR-FRET Ratio: For each well, calculate the TR-FRET ratio using the formula: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

-

Calculate Percent Inhibition: Determine the percent inhibition for each compound concentration relative to the high (positive control/no enzyme) and low (negative control/DMSO) controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_high) / (Ratio_low - Ratio_high))

-

Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Assess Assay Quality (Z'-Factor): Calculate the Z'-factor for each plate to monitor assay performance using the standard deviations (σ) and means (µ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[2]

References

"Glycerol derivative 1" analytical methods for quantification in biological samples

This document provides detailed application notes and protocols for the quantification of the endocannabinoid 2-Arachidonoylglycerol (2-AG) , a significant glycerol (B35011) derivative, in various biological samples. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

2-Arachidonoylglycerol (2-AG) is a primary endogenous ligand for the cannabinoid receptors and plays a crucial role in a multitude of physiological processes.[1][2] Accurate quantification of 2-AG in biological matrices such as plasma, serum, and tissue is essential for understanding its function in both health and disease. However, the analysis of 2-AG presents challenges due to its low concentrations, chemical instability, and rapid enzymatic degradation.[1][3] A significant analytical hurdle is the spontaneous isomerization of 2-AG to the biologically inactive 1-AG.[4][5]

This document outlines the most robust and widely used analytical methods for 2-AG quantification, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is recognized for its high sensitivity and selectivity.[1][2][6] Enzyme-Linked Immunosorbent Assays (ELISAs) are also discussed as a higher-throughput alternative.

Quantitative Data Summary

The selection of an analytical method often depends on the required sensitivity, throughput, and the specific biological matrix. The following table summarizes the performance parameters of common methods for 2-AG quantification.

| Method | Matrix | Detection Range / Linearity | Limit of Quantification (LOQ) | Recovery (%) | Key Considerations |

| LC-MS/MS | Plasma, Aortic Tissue | 0.5 - 50 µg/mL | Not explicitly stated, but method is sensitive for low concentrations.[3][6] | >85% (Toluene LLE)[3] | High specificity and sensitivity; allows for separation of 1-AG and 2-AG isomers.[4][7] Requires significant sample cleanup.[3] |

| LC-MS/MS | Mouse Brain Tissue | 0.02 - 20 ng/mg tissue | 0.06 ng/mg tissue (65 fmol)[8] | Not specified. | High sensitivity, suitable for complex tissue matrices.[8] |

| µSPE-LC-MS/MS | Human Plasma | 1 - 20 ng/mL[9] | 1 ng/mL[9] | Satisfactory[7] | High-throughput method with minimal solvent use.[6][7] |

| GC-MS | Human Plasma | Not specified. | Not specified. | Not specified. | Requires derivatization (silylation); subject to variability from sample handling.[10] |

| ELISA | Serum, Plasma, other fluids | 3.70 - 300 ng/mL[11][12][13] | ~1.22 - 1.44 ng/mL[11][12][13] | Not specified. | High throughput, no complex sample prep. Potential for cross-reactivity with other monoacylglycerols.[1] |

Experimental Protocols & Methodologies

Method 1: Quantification of 2-AG in Plasma and Tissue by LC-MS/MS

This protocol is adapted from methodologies that emphasize robust extraction and chromatographic separation to ensure accuracy.[3][7]

1. Sample Preparation and Extraction (Liquid-Liquid Extraction - LLE)

-

For Plasma:

-

To 100 µL of plasma, add an internal standard (e.g., 2-AG-d8).

-

Perform a liquid-liquid extraction with 1 mL of ice-cold toluene (B28343) by vortexing for 1 minute.[3]

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile (B52724)/water).[3]

-

-

For Tissue (e.g., Brain, Aortic):

2. Chromatographic Conditions (HPLC)

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a formic acid additive (e.g., 0.1%), is employed.[9]

-

Flow Rate: ~0.2-0.5 mL/min.

-

Run Time: A sufficient run time (e.g., 10 minutes) is crucial to achieve baseline separation of 2-AG from its isomer, 1-AG.[4][7]

3. Mass Spectrometry Conditions (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[2][6]

-

Transitions: Monitor specific precursor-to-product ion transitions for 2-AG and its internal standard.

4. Validation Parameters

The method should be validated according to established guidelines, assessing linearity, range, accuracy, precision (repeatability and reproducibility), LOD, and LOQ.[15][16][17]

Method 2: Quantification of 2-AG by Competitive ELISA

This protocol provides a general workflow for commercially available competitive ELISA kits.[11][13][18]

1. Principle